molecular formula C15H10Br2N2O B11979047 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone CAS No. 302913-23-1

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone

Cat. No.: B11979047
CAS No.: 302913-23-1
M. Wt: 394.06 g/mol
InChI Key: KMOLCAFZKWUFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone (CAS 302913-23-1) is an organic compound with the molecular formula C15H10Br2N2O and a molecular weight of 394.06 . This chemical belongs to the quinazolinone class of heterocyclic compounds, a scaffold recognized as a crucial pharmacophore in medicinal chemistry due to its diverse biological activities . Quinazolinone derivatives, particularly those with specific substitutions, have demonstrated significant research value, especially in the field of anticancer agent development . The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring is a feature known to improve anticancer effects, making this compound a valuable intermediate or precursor for structure-activity relationship studies . Researchers are exploring such compounds for their potential to inhibit molecular targets like the Epidermal Growth Factor Receptor (EGFR), a well-established pathway in cancer therapeutics . The structural features of this compound—a bromine atom and a 4-bromobenzyl group—make it a versatile building block for further chemical modifications to create novel derivatives for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

302913-23-1

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

6-bromo-3-[(4-bromophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)8-19-9-18-14-6-5-12(17)7-13(14)15(19)20/h1-7,9H,8H2

InChI Key

KMOLCAFZKWUFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :

    • Ethyl 2-isocyanobenzoate (1a): 1.0 mmol

    • 4-Bromobenzylamine: 1.2 mmol

    • Cu(OAc)₂·H₂O: 0.05 mmol (5 mol%)

    • Et₃N: 1.0 mmol

    • Solvent: Anisole (green solvent alternative to DMF)

  • Conditions :

    • Microwave irradiation at 150°C for 20 min under air.

  • Workup :

    • Dilution with CH₂Cl₂, washing with saturated NaHCO₃, drying (Na₂SO₄), and column chromatography (cHex/EtOAc gradient).

  • Yield : 57–77% (based on analogous 3-arylated quinazolinones).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the isocyanide carbon, followed by cyclization catalyzed by Cu(II). The microwave accelerates the reaction, while anisole enhances solubility and reduces side reactions.

Niementowski Condensation with Brominated Anthranilic Acid

The classical Niementowski reaction adapts well to this synthesis by employing 5-bromoanthranilic acid and 4-bromobenzylamine .

Procedure:

  • Step 1: Acylation

    • React 5-bromoanthranilic acid with chloroacetyl chloride in CH₂Cl₂ and Et₃N to form N-acyl anthranilic acid.

  • Step 2: Cyclization

    • Treat the intermediate with acetic anhydride to yield 3-chloro-6-bromo-1,3-benzoxazin-4-one .

  • Step 3: Amine Condensation

    • React the benzoxazinone with 4-bromobenzylamine in DMF at 80°C for 4 h.

  • Yield : 65–72% (based on tricyclic quinazolinones).

Advantages :

  • Avoids transition-metal catalysts.

  • Scalable to multigram quantities.

Bromination of Preformed Quinazolinones

Post-synthetic bromination offers a route to introduce the 6-bromo substituent.

Procedure:

  • Synthesize 3-(4-bromobenzyl)-4(3H)-quinazolinone via Method 1 or 2.

  • Bromination :

    • Use N-bromosuccinimide (NBS, 1.1 eq) in acetonitrile under UV light (λ = 365 nm) for 6 h.

  • Purification :

    • Recrystallization from ethanol yields the 6-bromo derivative.

Yield : 48–66% (dependent on starting material purity).

Limitations :

  • Regioselectivity challenges may require directing groups.

Solvent-Free Synthesis Using PEG-400

An eco-friendly approach employs PEG-400 as a green solvent and catalyst.

Procedure:

  • Form Benzoxazinone Intermediate :

    • React anthranilic acid with chloroacetyl chloride in CH₂Cl₂/Et₃N.

  • Grind with 4-Bromobenzylamine :

    • Mix benzoxazinone, 4-bromobenzylamine, and PEG-400 in a mortar-pestle for 30 min.

  • Thermal Activation :

    • Heat at 60°C for 2 h.

Yield : 68–75%.

Advantages :

  • Eliminates volatile organic solvents.

  • Reduces reaction time.

Palladium-Catalyzed Cross-Coupling (Patent-Based Method)

A patent-derived method uses Suzuki-Miyaura coupling to introduce the 4-bromobenzyl group.

Procedure:

  • Synthesize 6-Bromoquinazolinone Boronic Ester :

    • Treat 6-bromo-4(3H)-quinazolinone with bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Coupling with 4-Bromobenzyl Bromide :

    • React with 4-bromobenzyl bromide, Pd(OAc)₂ (2 mol%), and SPhos ligand in THF/H₂O (3:1) at 80°C.

Yield : 55–60%.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages
Copper catalysisCu(OAc)₂Microwave, 150°C57–77%Rapid, air-tolerant
NiementowskiNoneReflux, DMF65–72%Scalable, no metal
BrominationNBSUV light, MeCN48–66%Post-synthetic modification
Solvent-freePEG-400Grinding, 60°C68–75%Eco-friendly, simple workup
Suzuki couplingPd(OAc)₂THF/H₂O, 80°C55–60%Precise regiochemistry

Critical Evaluation of Challenges

  • Regioselectivity in Bromination :

    • Uncontrolled bromination may yield 5- or 7-bromo isomers. Pre-brominated anthranilic acid (e.g., 5-bromoanthranilic acid) ensures correct positioning.

  • Steric Hindrance :

    • Bulky 4-bromobenzyl group slows Cu-catalyzed reactions; microwave irradiation mitigates this.

  • Purification Complexity :

    • Column chromatography (cHex/EtOAc) is essential due to polar byproducts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 (quinazolinone ring) and 4' (benzyl group) undergo nucleophilic substitution under varying conditions:

Reaction Type Conditions Outcome Yield Source
Aromatic Bromine Substitution Cu(OAc)₂ catalysis, microwave irradiationReplacement of bromine with aryl/alkyl amines63–82%
Benzyl Bromine Substitution K₂CO₃, DMF, alkyl halidesAlkylation at benzyl position70-85%

For example, treatment with aliphatic amines under Cu(OAc)₂ catalysis replaces the quinazolinone-ring bromine, forming 3-alkylated derivatives . The benzyl bromine reacts with substituted benzyl bromides in DMF to yield bis-benzylated analogs .

Cross-Coupling Reactions

Palladium- or copper-catalyzed cross-coupling reactions leverage bromine as a leaving group:

Key Examples:

  • Suzuki-Miyaura Coupling :
    Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis replaces the quinazolinone bromine with aryl groups (e.g., 6-phenyl derivatives) .

  • Buchwald-Hartwig Amination :
    Coupling with secondary amines introduces amino groups at position 6, enhancing water solubility .

Functionalization of the Quinazolinone Core

The heterocyclic core participates in oxidation and ring-modification reactions:

Reaction Conditions Product Application
Oxidation at N3 PIDA, CH₂Cl₂, rtN-Oxide derivativesEnhanced bioactivity
Ring Expansion HNO₃, H₂SO₄, 0°CFused pyrimidine systemsAnticancer scaffolds

For instance, oxidative dehydrogenation with PIDA generates N-alkoxyquinazolinones, which exhibit improved binding to kinase targets .

Comparative Reactivity

The dual bromine substitution enables sequential modifications:

Position Reactivity Catalyst
C6-BrMore reactive toward Pd-catalyzed couplingsPd(PPh₃)₄
C4'-BrPrefers Cu-mediated substitutionsCu(OAc)₂ or CuBr

This differential reactivity allows orthogonal functionalization, as demonstrated in the synthesis of dual-modified analogs for structure-activity relationship studies .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its anticancer properties, particularly its ability to inhibit tumor cell growth. Research indicates that quinazolinone derivatives can selectively target and inhibit various tumor cell lines while sparing normal cells. For instance, related compounds have demonstrated significant inhibitory effects with IC50 values indicative of their potential effectiveness in cancer treatment.

Molecular Mechanism

Molecular docking studies suggest that 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone interacts favorably with the epidermal growth factor receptor (EGFR), a key player in many cancers. This interaction is critical as it may inhibit both wild-type and mutated forms of EGFR, making it a promising candidate for further pharmacological studies aimed at cancer therapy .

Antibacterial Properties

The antibacterial activity of quinazolinone derivatives has been widely documented. 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone exhibits significant antibacterial effects against various strains of bacteria, which is crucial given the rising issue of antibiotic resistance.

Case Studies

  • Study on Antibacterial Activity : A study demonstrated that derivatives of 6-bromo quinazoline compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective suppression of bacterial growth .
  • Structure-Activity Relationship (SAR) : Research highlights that modifications in the chemical structure, such as bromine substitution, enhance the antibacterial efficacy of these compounds. The presence of electron-withdrawing groups on the phenyl moiety has been shown to significantly improve DPP4 inhibitory activity, further linking structural features to biological effectiveness .

Other Therapeutic Applications

Beyond anticancer and antibacterial properties, 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone may also have applications in treating other conditions:

  • Antimalarial Activity : Some studies suggest that quinazolinone derivatives could serve as potential antimalarial agents by inhibiting specific pathways in malaria protozoa .
  • Anti-inflammatory Effects : Quinazolinones are known for their anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

Comparative Analysis of Quinazolinone Derivatives

To better understand the applications and efficacy of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone, a comparative analysis with other similar compounds is presented below:

Compound NameAnticancer Activity (IC50 µM)Antibacterial Activity (MIC µg/mL)Unique Features
6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinoneTBDTBDContains both bromo and bromobenzyl groups
6-Bromo-3-methylquinazolin-4(3H)-one84.20 ± 1.72TBDLacks bromobenzyl group
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneTBDMIC: 16 µg/mL against S. aureusDifferent substitution pattern
8-Bromo-3-methylquinazolin-4(3H)-oneTBDTBDBromine at the eighth position

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, gene expression, or metabolic pathways to exert its effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinazolinone derivatives are highly tunable, with substitutions at positions 2, 3, 6, and 7 significantly altering bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Activities Key Findings References
6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinone 6-Br, 2-CH₃, 3-aryl Antimicrobial, Anti-inflammatory Exhibited MIC values of 6.25–25 µg/mL against S. aureus and E. coli .
6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone 6-Br, 2-Ph, 3-(4-acetylphenyl) Anti-inflammatory, Analgesic Reduced carrageenan-induced edema by 68% at 50 mg/kg .
7-Chloro-3-(triazole-substituted)-4(3H)-quinazolinone 7-Cl, 3-triazole Antifungal Superior to fluconazole against C. albicans (MIC = 0.5 µg/mL) .
Target Compound 6-Br, 3-(4-bromobenzyl) Expected: Enhanced anti-inflammatory, antimicrobial Predicted higher lipophilicity (ClogP ≈ 4.2) may improve CNS penetration but reduce solubility .

Key Structural Insights :

  • Position 6 Bromination : Enhances stability and electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets .
  • Dual Bromine Substitution: The 6-Br and 4-bromobenzyl groups may synergistically enhance anti-inflammatory activity, as seen in 3-(4-bromophenyl)-4(3H)-quinazolinone (IC₅₀ = 12 µM in BSA denaturation assay) .
Pharmacological Comparisons
  • Antimicrobial Activity: The 2-methyl-3-aryl analog () showed broad-spectrum activity, while the target compound’s benzyl group may improve Gram-negative coverage due to increased membrane permeability . Poor aqueous solubility (noted in brominated triazole-quinazolinones) could limit in vivo efficacy unless formulated with solubilizing agents .
  • Anti-inflammatory and Analgesic Effects :

    • The 3-(4-acetylphenyl) analog reduced prostaglandin E₂ levels by 55% at 25 mg/kg, suggesting COX-2 inhibition . The target compound’s bromobenzyl group may further stabilize enzyme-inhibitor complexes.
  • Antifungal Activity :

    • 7-Chloro derivatives () outperformed fluconazole, but 6-bromo substitution may shift activity toward bacteria or parasites .
Physicochemical Properties
  • Solubility : Brominated derivatives often exhibit poor aqueous solubility (e.g., <10 µg/mL for 6-bromo-2-vinyl analogs), necessitating prodrug strategies .
  • Lipophilicity: The target compound’s ClogP (~4.2) exceeds non-brominated analogs (ClogP ~2.5–3.0), favoring blood-brain barrier penetration but complicating renal excretion .

Biological Activity

6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Quinazolinone derivatives are known for their extensive biological activities, including:

  • Anticancer : Many studies have demonstrated the ability of quinazolinones to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial : These compounds have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has been evaluated against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). It exhibited significant cytotoxicity with IC50 values indicating potent activity:
      • A549: IC50 = 5.9 ± 1.69 µM
      • SW-480: IC50 = 2.3 ± 5.91 µM
      • MCF-7: IC50 = 5.65 ± 2.33 µM .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased early and late apoptotic cell populations in A549 cells, suggesting a dose-dependent induction of apoptosis .
    • Cell Cycle Arrest : The compound caused an accumulation of A549 cells in the S-phase of the cell cycle, indicating that it may interfere with DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of quinazolinones have been well-documented. In vitro studies have shown that derivatives similar to 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans .

MicroorganismActivity Observed
Staphylococcus aureusEffective
Pseudomonas aeruginosaModerate activity
Candida albicansEffective

Case Studies

  • Cytotoxicity Study :
    In a study assessing the cytotoxic effects of various quinazolinone derivatives, 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone was among the most potent compounds tested, outperforming traditional chemotherapeutics like Cisplatin in certain cell lines .
  • Mechanistic Insights :
    Computational docking studies indicated that this compound interacts effectively with epidermal growth factor receptors (EGFR), which are critical in many cancers . This interaction suggests a targeted approach in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-3-(4-bromobenzyl)-4(3H)-quinazolinone?

  • Methodology : The compound is typically synthesized via condensation of a benzoxazinone intermediate with nitrogen nucleophiles. For example, refluxing 6-bromo-2-substituted benzoxazin-4-one with a bromobenzylamine derivative in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol, yields the target compound. TLC (cyclohexane:ethyl acetate, 2:1) is used to confirm homogeneity .
  • Key Steps :

  • Cyclization of 5-bromoanthranilic acid with pyridine to form benzoxazinone intermediates .
  • Nucleophilic substitution with hydrazine hydrate or substituted amines under controlled temperature (120–130°C) .

Q. How is the purity and structural integrity of the compound confirmed during synthesis?

  • Analytical Techniques :

  • Spectroscopy : IR (C=O stretch ~1705 cm⁻¹, C-Br ~528 cm⁻¹), ¹H/¹³C NMR (DMSO-d₆, δ 7.39–8.11 ppm for aromatic protons), and mass spectrometry (m/z fragmentation patterns) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validated against calculated values (e.g., C 57.00%, H 4.50%, N 10.50%) .
  • Chromatography : TLC with UV visualization ensures reaction completion .

Q. What initial biological screening assays are recommended for this compound?

  • Antiviral Activity : Test in E₆SM cell lines against Herpes simplex, Vaccinia virus, and Coxsackie B4, using minimum inhibitory concentration (MIC) assays (e.g., MIC = 1.92 µg/mL for Vaccinia virus) .
  • Antimicrobial Screening : Broth microdilution against Staphylococcus aureus (MIC range: 16–32 µg/mL) .
  • Cytotoxicity : HeLa or MT-4 cell viability assays (e.g., LC₅₀ = 0.424 µg/mL for HIV-1-infected MT-4 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 4(3H)-quinazolinone derivatives?

  • Strategy :

  • Substituent Variation : Modify the 2- and 3-positions with electron-withdrawing groups (e.g., bromine) to enhance antiviral potency. For example, 6-bromo-2-phenyl derivatives show improved activity against Poxviruses .
  • Hybrid Derivatives : Introduce pyrimidine or thiazole moieties (e.g., metformin-linked derivatives) to improve binding to penicillin-binding proteins in Staphylococcus aureus .
    • Data Interpretation : Use MIC values and cytotoxicity indices to prioritize compounds with selectivity ratios >10 .

Q. What in silico methods predict pharmacokinetics and toxicity for quinazolinone derivatives?

  • Computational Tools :

  • ADME-Tox Prediction : SwissADME or Protox-II for bioavailability, blood-brain barrier penetration, and hepatotoxicity .
  • Molecular Docking : AutoDock Vina to simulate binding to targets like HIV-1 reverse transcriptase or bacterial PBPs (e.g., binding energy ≤ -8.0 kcal/mol indicates strong affinity) .
    • Case Study : Docking of 6-bromo-3-(4-bromobenzyl) derivatives with MRSA PBPa revealed hydrogen bonding with Ser294 and hydrophobic interactions with Val96 .

Q. How can researchers address discrepancies in biological activity data (e.g., high cytotoxicity but low antiviral efficacy)?

  • Troubleshooting :

  • Dose Optimization : Adjust concentrations to balance efficacy (EC₅₀) and cytotoxicity (CC₅₀). For example, compound 4 in showed EC₅₀ = 1.92 µg/mL vs. CC₅₀ = 0.461 µg/mL, suggesting narrow therapeutic windows .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects (e.g., apoptosis pathways in MT-4 cells) .
    • Validation : Repeat assays in orthogonal models (e.g., mouse neutropenic thigh infection for in vivo confirmation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.